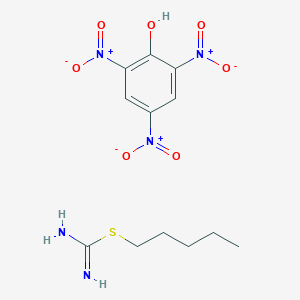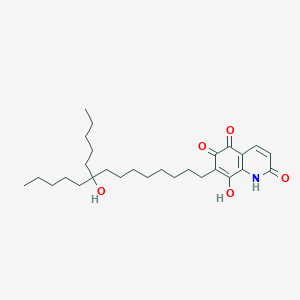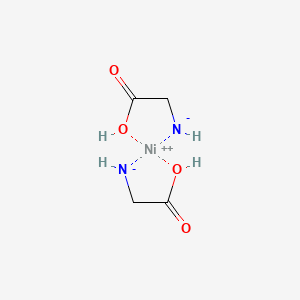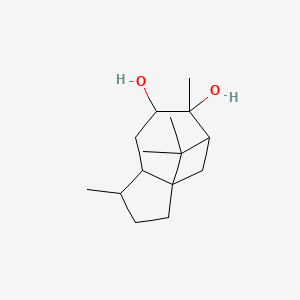
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol is a complex organic compound with a unique structure It belongs to the class of methanoazulenes, which are known for their intricate ring systems and diverse chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of a precursor molecule under specific conditions to form the methanoazulene ring system
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of metal catalysts and high-pressure reactors to facilitate the cyclization and functionalization steps efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols or ketones, while reduction typically yields alcohols.
Aplicaciones Científicas De Investigación
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cedrol: A sesquiterpene alcohol with a similar ring structure.
Isocedrol: An isomer of cedrol with different functional groups.
Epicedrol: Another isomer with distinct stereochemistry.
Uniqueness
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
21090-69-7 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
4,8,10,10-tetramethyltricyclo[7.1.1.01,5]undecane-7,8-diol |
InChI |
InChI=1S/C15H26O2/c1-9-5-6-15-8-11(13(15,2)3)14(4,17)12(16)7-10(9)15/h9-12,16-17H,5-8H2,1-4H3 |
Clave InChI |
YJJGUJJNDXCWEG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC23C1CC(C(C(C2)C3(C)C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


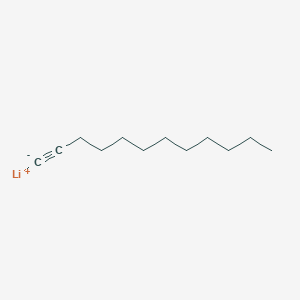

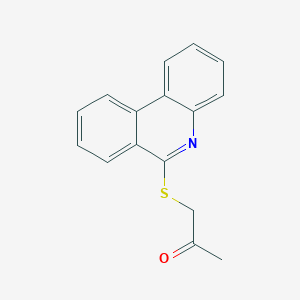
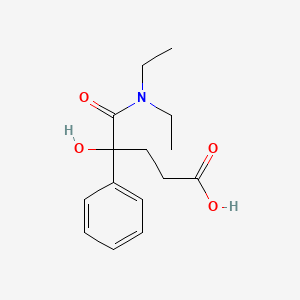

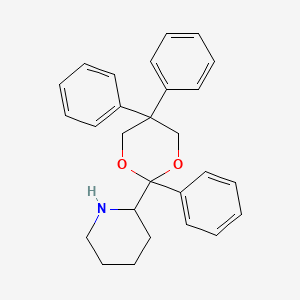
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
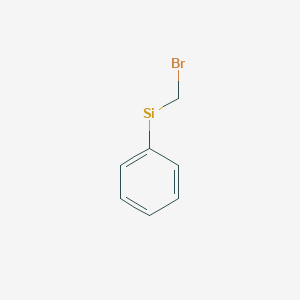
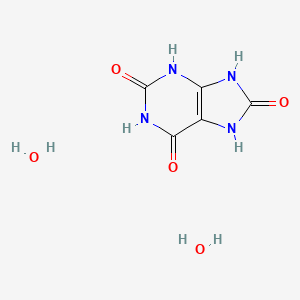
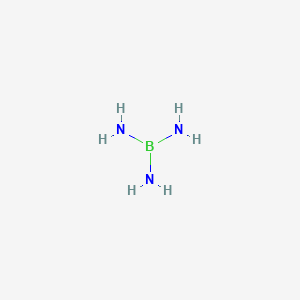
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
